Nyasicoside

説明

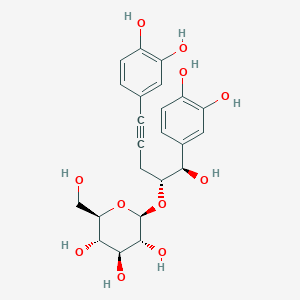

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(1R,2R)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c24-10-18-20(30)21(31)22(32)23(34-18)33-17(19(29)12-5-7-14(26)16(28)9-12)3-1-2-11-4-6-13(25)15(27)8-11/h4-9,17-32H,3,10H2/t17-,18-,19-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEZVHWESYNLGU-XRWAXFQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C#CC[C@H]([C@@H](C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Nyasicoside: A Technical Guide to its Discovery in Curculigo capitulata

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and preliminary biological evaluation of Nyasicoside, a norlignan glucoside identified in the rhizomes of Curculigo capitulata. The document details the experimental protocols for its extraction and characterization, presents available quantitative data, and visualizes key experimental workflows and biological pathways.

Introduction

Curculigo capitulata (Lour.) Kuntze, a member of the Hypoxidaceae family, is a perennial herb with a history of use in traditional medicine. Phytochemical investigations into this plant have led to the isolation of various bioactive compounds, including a notable norlignan glucoside, Nyasicoside. This document serves as a comprehensive guide to the scientific findings surrounding Nyasicoside from this specific botanical source. A significant finding in the study of Nyasicoside from C. capitulata was the revision of its stereochemistry at the C-2 position to 2R[1].

Physicochemical and Spectroscopic Data

The structural elucidation of Nyasicoside was accomplished through comprehensive spectroscopic analysis. The following table summarizes the key nuclear magnetic resonance (NMR) data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Nyasicoside

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Aglycone | ||

| 1 | 87.9 | 4.75 (d, 7.9) |

| 2 | 55.4 | 3.55 (m) |

| 3 | 134.8 | |

| 4 | 111.4 | 6.89 (d, 1.9) |

| 5 | 147.5 | |

| 6 | 146.1 | |

| 7 | 119.5 | 6.75 (d, 8.2) |

| 8 | 115.8 | 6.83 (dd, 8.2, 1.9) |

| 9 | 30.9 | 2.85 (m) |

| 1' | 131.5 | |

| 2' | 118.9 | 7.03 (d, 1.8) |

| 3' | 145.8 | |

| 4' | 144.4 | |

| 5' | 115.2 | 6.78 (d, 8.1) |

| 6' | 119.1 | 6.87 (dd, 8.1, 1.8) |

| OMe-3 | 56.2 | 3.87 (s) |

| OMe-3' | 56.3 | 3.88 (s) |

| Glucosyl Moiety | ||

| 1'' | 104.2 | 4.85 (d, 7.3) |

| 2'' | 75.1 | 3.49 (m) |

| 3'' | 78.0 | 3.41 (m) |

| 4'' | 71.6 | 3.39 (m) |

| 5'' | 77.9 | 3.45 (m) |

| 6''a | 62.8 | 3.91 (m) |

| 6''b | 3.72 (m) |

Data compiled from published literature. Chemical shifts (δ) are given in ppm.

Experimental Protocols

This section details the methodologies employed in the isolation of Nyasicoside from Curculigo capitulata and the evaluation of the neuroprotective activities of compounds from this plant.

Isolation of Nyasicoside

The isolation of Nyasicoside from the rhizomes of Curculigo capitulata involves a multi-step extraction and chromatographic process.

Experimental Workflow for Nyasicoside Isolation

Protocol:

-

Plant Material: Air-dried rhizomes of Curculigo capitulata are pulverized.

-

Extraction: The powdered rhizomes are macerated with methanol (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of constituents.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The aqueous layer, containing the more polar glycosides, is retained.

-

Column Chromatography (Diaion HP-20): The water-soluble fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol in water.

-

Column Chromatography (Sephadex LH-20): Fractions containing Nyasicoside are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

-

Reversed-Phase Chromatography: Final purification is achieved by reversed-phase (RP-18) silica gel chromatography, eluting with a methanol-water gradient to yield pure Nyasicoside.

Neuroprotection Assay

While specific neuroprotective data for Nyasicoside from Curculigo capitulata is not yet available, other norlignans from this plant have been evaluated for their protective effects against glutamate-induced oxidative injury in human neuroblastoma SH-SY5Y cells.

Experimental Workflow for Neuroprotection Assay

References

Unveiling Nyasicoside: A Technical Guide to its Isolation, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasicoside, a naturally occurring phenolic glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Found in several plant species of the Curculigo genus, including Curculigo capitulata, Curculigo pilosa, and Curculigo scorzonerifolia, this compound belongs to a class of molecules known for their diverse biological activities. This technical guide provides a comprehensive overview of the isolation and characterization of Nyasicoside, including detailed experimental protocols and a summary of its known spectroscopic and biological data. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Isolation of Nyasicoside

The isolation of Nyasicoside from its natural sources typically involves a multi-step process combining extraction and chromatographic techniques. A general workflow for the isolation and characterization of Nyasicoside is depicted below.

Caption: Experimental workflow for the isolation and characterization of Nyasicoside.

Experimental Protocol: Isolation

The following is a representative protocol for the isolation of Nyasicoside, based on common practices for the separation of phenolic glycosides from plant material.

-

Extraction: The air-dried and powdered rhizomes of a Curculigo species are extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing Nyasicoside is typically the more polar one, such as the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing Nyasicoside are combined and further purified by column chromatography on Sephadex LH-20, eluting with methanol.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Nyasicoside.

Characterization of Nyasicoside

The structural elucidation of Nyasicoside is accomplished through a combination of spectroscopic techniques.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₂₃H₂₆O₁₁ |

| Molecular Weight | 478.4 g/mol |

| Appearance | Amorphous powder |

| UV (λmax) | Specific data should be sourced from the primary literature. |

| IR (KBr, cm⁻¹) | Characteristic absorptions for hydroxyl, aromatic, and glycosidic linkages are expected. Specific data should be sourced from the primary literature. |

| ¹H-NMR (DMSO-d₆) | Detailed chemical shifts and coupling constants are available in the primary literature, such as Chang et al., J. Nat. Prod. 1999, 62, 5, 734–739. |

| ¹³C-NMR (DMSO-d₆) | Detailed chemical shifts are available in the primary literature, such as Chang et al., J. Nat. Prod. 1999, 62, 5, 734–739. |

| High-Resolution MS | The exact mass is used to confirm the molecular formula. Specific fragmentation patterns should be sourced from the primary literature. |

Biological Activity and Potential Signaling Pathways

Phenolic glycosides, as a class, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While the specific signaling pathways modulated by Nyasicoside are not yet fully elucidated, it is hypothesized to interact with key inflammatory and cell-survival pathways based on studies of structurally related compounds.

Caption: Putative signaling pathways modulated by Nyasicoside.

Potential Mechanisms of Action

Based on the known activities of similar phenolic glycosides, Nyasicoside may exert its biological effects through the modulation of the following signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Nyasicoside may inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. This inhibition could occur through the prevention of the degradation of the inhibitory protein IκB.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation. Nyasicoside may inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival and proliferation. By modulating the PI3K/Akt pathway, Nyasicoside could potentially influence cellular processes related to apoptosis and cell growth.

Conclusion

Nyasicoside represents a promising natural product with potential for further investigation and development. This guide provides a foundational understanding of its isolation and characterization, which is essential for any future research. The detailed spectroscopic data, which can be found in the cited primary literature, is critical for the unambiguous identification of this compound. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by Nyasicoside to unlock its full therapeutic potential.

The Enigmatic Blueprint: A Technical Guide to the Putative Biosynthetic Pathway of Nyasicoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasicoside, a phenolic glycoside identified in plants of the Curculigo genus, presents a unique structural motif characterized by a diarylpentanoid-like aglycone featuring a terminal alkyne. This distinct chemical architecture suggests a complex and intriguing biosynthetic origin, diverging from more common plant secondary metabolites. While the complete enzymatic cascade leading to Nyasicoside remains to be fully elucidated, existing knowledge of phenylpropanoid and polyketide biosynthesis, coupled with general principles of natural product glycosylation, allows for the construction of a putative pathway. This technical guide synthesizes the current understanding, proposes a hypothetical biosynthetic route, outlines potential experimental approaches for its validation, and identifies key knowledge gaps to stimulate future research.

Proposed Biosynthetic Pathway of Nyasicoside

The biosynthesis of Nyasicoside can be conceptually divided into three main stages:

-

Formation of Cinnamic Acid Derivatives via the Phenylpropanoid Pathway: The initial building blocks for the diaryl structure are derived from the essential amino acid L-phenylalanine.

-

Assembly of the Diarylalkyne Aglycone: A Polyketide Synthase (PKS) is hypothesized to catalyze the condensation of precursors to form the C6-C5-C6 backbone, with subsequent enzymatic steps leading to the characteristic alkyne functionality.

-

Glycosylation of the Aglycone: The final step involves the attachment of a glucose moiety to the diarylalkyne aglycone by a Glycosyltransferase (GT).

Stage 1: The Phenylpropanoid Pathway

The biosynthesis commences with the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. In the related species Curcuma longa, PAL has been localized to the endoplasmic reticulum, a common site for phenylpropanoid metabolism.[1]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[2][3][4][5]

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA, a central intermediate for a wide array of downstream specialized metabolites.[6][7][8][9]

Stage 2: Formation of the 1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yne Aglycone

This stage represents the most speculative part of the pathway due to the novelty of the diarylalkyne structure.

Proposed Steps:

-

Polyketide Synthase (PKS) Action: A Type III PKS is proposed to utilize one molecule of a phenylpropanoid-derived starter unit (e.g., p-coumaroyl-CoA) and extend it with acetate units derived from malonyl-CoA to assemble the five-carbon chain linking the two aromatic rings. While PKS enzymes are known to produce diarylheptanoids, the formation of a C5 diarylpentanoid is less common but plausible.

-

Hydroxylation of Aromatic Rings: The 3,4-dihydroxy substitution pattern on both phenyl rings suggests the action of one or more hydroxylases, likely cytochrome P450 monooxygenases, acting on the diarylpentanoid intermediate.

-

Formation of the Alkyne Bond: The terminal alkyne is a rare feature in plant natural products. Its biosynthesis is hypothesized to proceed via a desaturase/acetylenase enzyme that could catalyze sequential dehydrogenations of a corresponding alkene or alkane precursor.[10][11][12] This represents a significant knowledge gap, as the specific enzymes responsible for such transformations in the context of a diaryl structure are unknown.

-

Hydroxylation of the Pentanoyl Chain: The hydroxyl group at the C1 position of the pentanoyl chain is likely introduced by a hydroxylase.

Stage 3: Glycosylation

The final step in the biosynthesis of Nyasicoside is the attachment of a glucose molecule to the hydroxyl group of the aglycone.

-

UDP-Glycosyltransferase (UGT): This reaction is catalyzed by a UGT, which transfers a glucose moiety from UDP-glucose to the aglycone. Plant UGTs are a large and diverse family of enzymes known for their role in the glycosylation of a wide range of secondary metabolites, including polyphenols.[13][14][15][16][17] The specific UGT responsible for the formation of Nyasicoside in Curculigo species has yet to be identified.

References

- 1. spices.res.in [spices.res.in]

- 2. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct roles of cinnamate 4-hydroxylase genes in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Cloning, Characterization and Expression Analysis of Cinnamate 4-Hydroxylase (C4H) from Ferula pseudalliacea[v1] | Preprints.org [preprints.org]

- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Coumarate CoA ligase (4CL) | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]

- 9. The Arabidopsis thaliana 4-coumarate:CoA ligase (4CL) gene: stress and developmentally regulated expression and nucleotide sequence of its cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 12. Bacterial genome mining of enzymatic tools for alkyne biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Local Differentiation of Sugar Donor Specificity of Flavonoid Glycosyltransferase in Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PROSITE [prosite.expasy.org]

- 17. Highly Promiscuous Flavonoid Di-O-glycosyltransferases from Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasicoside, a phenolic glycoside, and its related compounds have garnered significant interest within the scientific community due to their potential therapeutic applications, including antioxidant, anti-inflammatory, and anti-diabetic properties. This technical guide provides an in-depth overview of the natural sources of Nyasicoside, methodologies for its extraction and isolation, and an exploration of its potential biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Nyasicoside and Related Compounds

Nyasicoside and its structural analogues are predominantly found in plants belonging to the genera Curculigo and Barringtonia. The rhizomes, seeds, and bark of these plants are the primary tissues where these compounds are biosynthesized and accumulated.

Primary Plant Sources

-

Curculigo Species: The genus Curculigo is a well-documented source of Nyasicoside and related phenolic glycosides. Several species have been identified as containing these compounds:

-

Barringtonia Species: While the genus Barringtonia is more commonly associated with triterpenoid saponins, some of these compounds share structural similarities with the aglycone moieties of glycosides and are relevant to the broader study of related natural products. Species of interest include:

-

Barringtonia asiatica

-

Barringtonia acutangula

-

Related Compounds of Interest

Several other phenolic glycosides and related compounds are often co-extracted from these plant sources. These include:

Quantitative Data on Yields and Content

The concentration of Nyasicoside and related compounds can vary significantly based on the plant species, geographical location, time of harvest, and the extraction method employed. While specific yield data for Nyasicoside is limited in publicly available literature, data for related extracts and compounds provide valuable benchmarks.

Table 1: Extraction Yields from Molineria latifolia (syn. Curculigo latifolia) Rhizome [5][6]

| Extract/Fraction | Yield ( g/100g of dry weight) |

| Methanolic Extract | 7.95 |

| Hexane Fraction | 0.71 |

| Ethyl Acetate Fraction | 2.54 |

| n-Butanol Fraction | 3.21 |

| Aqueous Fraction | 42.54 |

Table 2: Phenolic and Flavonoid Content in Curculigo latifolia Extracts [7]

| Plant Organ | Extract | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |

| Root | Ethanolic | 68.63 ± 2.97 | - |

| Stem | Ethyl Acetate | - | 14.33 ± 0.71 |

Table 3: Content of Orcinol-β-D-glucoside in Curculigo orchioides Rhizome

| Collection Site | Extraction Method | Content (mg/g of rhizome) |

| Various | HPLC | 1.27 - 9.16 |

Note: Orcinol-β-D-glucoside is a related phenolic glycoside, and its content provides an estimate for the concentration range of similar compounds in this genus.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the extraction, isolation, and purification of Nyasicoside and related compounds from plant materials. These protocols are compiled from various studies on related compounds and can be adapted and optimized for specific research needs.

Extraction of Crude Plant Material

This protocol describes a general method for obtaining a crude extract enriched with phenolic glycosides.

-

Plant Material Preparation:

-

Collect fresh rhizomes of a Curculigo species.

-

Wash the rhizomes thoroughly with water to remove soil and debris.

-

Cut the rhizomes into small pieces and dry them in a shaded, well-ventilated area or in an oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder.

-

-

Ultrasound-Assisted Extraction: [8]

-

Place 100 g of the powdered plant material in a flask.

-

Add 1 L of methanol (10-20 times the weight of the plant material).

-

Subject the mixture to ultrasonication for 30 minutes.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C until no alcohol flavor remains.

-

Isolation and Purification by Column Chromatography

This protocol outlines a general procedure for the separation of Nyasicoside from the crude extract using column chromatography.[9]

-

Preparation of the Column:

-

Select a glass column of appropriate size.

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Take a portion of the concentrated crude extract and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.

-

Carefully load this powder onto the top of the packed silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate), followed by an even more polar solvent (e.g., methanol). A typical gradient could be:

-

100% n-hexane

-

n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1, 2:8, 1:9)

-

100% ethyl acetate

-

ethyl acetate:methanol mixtures (e.g., 9:1, 8:2, 1:1)

-

100% methanol

-

-

Collect the eluate in fractions of equal volume.

-

-

Fraction Analysis:

-

Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates.

-

Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol:water).

-

Visualize the spots under UV light or by using a suitable staining reagent.

-

Combine the fractions that show similar TLC profiles and contain the compound of interest.

-

-

Recrystallization:

-

Concentrate the combined fractions containing the purified compound.

-

Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals to obtain the purified Nyasicoside.

-

Quantitative Analysis by HPLC

This protocol provides a general framework for the quantitative analysis of Nyasicoside using High-Performance Liquid Chromatography (HPLC).

-

Instrumentation:

-

An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol).

-

Gradient Program: A linear gradient starting with a low percentage of solvent B, gradually increasing to a high percentage over a set period.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Detection Wavelength: Determined by acquiring the UV spectrum of a pure standard of Nyasicoside (typically in the range of 280 nm for phenolic compounds).

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of pure Nyasicoside standard in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by accurately weighing the plant extract, dissolving it in the mobile phase, and filtering it through a 0.45 µm syringe filter.

-

-

Analysis and Quantification:

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of Nyasicoside in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Mechanisms of Action

While direct experimental studies on the specific signaling pathways modulated by Nyasicoside are scarce, its classification as a phenolic glycoside allows for informed hypotheses based on the well-documented activities of this class of compounds. Phenolic compounds are known to exert their biological effects through multiple mechanisms, primarily centered around their antioxidant and anti-inflammatory properties.

Antioxidant and Anti-inflammatory Pathways

Phenolic compounds are potent modulators of cellular signaling pathways involved in inflammation and oxidative stress. It is plausible that Nyasicoside interacts with these pathways in a similar manner.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Phenolic compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as COX-2 and iNOS.[10]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Phenolic compounds can modulate the activity of different MAPKs (e.g., ERK, JNK, p38), influencing cell proliferation, differentiation, and apoptosis.[11]

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Many phenolic compounds can activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxifying enzymes.[10]

Glycemic Control Pathways

The potential anti-diabetic effects of Nyasicoside may be mediated through the modulation of pathways involved in glucose metabolism and insulin signaling.

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial component of insulin signaling. Activation of this pathway by phenolic compounds can lead to increased glucose uptake in peripheral tissues by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[12]

-

PPAR-γ Activation: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in adipogenesis and insulin sensitization. Some phenolic compounds can act as PPAR-γ agonists, improving insulin sensitivity.[12]

Mandatory Visualizations

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of Nyasicoside.

Hypothesized Signaling Pathways Modulated by Nyasicoside

Caption: Hypothesized signaling pathways modulated by Nyasicoside.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, extraction, and potential mechanisms of action of Nyasicoside and its related compounds. The information and protocols presented herein are intended to facilitate further research and development in this promising area of natural product science. While the specific quantitative data and direct evidence for signaling pathway modulation by Nyasicoside require further investigation, the existing body of knowledge on related compounds provides a strong foundation for future studies. The continued exploration of these natural products holds significant potential for the discovery of novel therapeutic agents.

References

- 1. A review on the phytochemistry and biological... | F1000Research [f1000research.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Nyasicoside | C23H26O11 | CID 10648327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioprospecting the Curculigoside-Cinnamic Acid-Rich Fraction from Molineria latifolia Rhizome as a Potential Antioxidant Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacognostical and Phytochemical Studies and Biological Activity of Curculigo latifolia Plant Organs for Natural Skin-Whitening Compound Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102344471A - Extraction method for curculigoside - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Phenolic Bioactives From Plant-Based Foods for Glycemic Control [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Nyasicoside

Introduction

Nyasicoside is a naturally occurring norlignan glucoside found in plants of the Curculigo genus, such as Curculigo capitulata and Curculigo recurvata. As a member of the lignan class of phytochemicals, it is characterized by a specific chemical structure that contributes to its various biological activities. This document provides a comprehensive overview of the known physical and chemical properties of Nyasicoside, its biological activities with a focus on its thrombolytic potential, and detailed experimental protocols relevant to its isolation and evaluation.

Physical and Chemical Properties

Nyasicoside is a phenolic compound that exists as a powder in its isolated form. Its structure features a glucosyl-fused skeleton. Key identifying and physicochemical properties are summarized in the tables below.

Table 1: General and Chemical Properties of Nyasicoside

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(1R,2R)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| Synonyms | β-D-Glucopyranoside, (1R)-4-(3,4-dihydroxyphenyl)-1-[(R)-(3,4-dihydroxyphenyl)hydroxymethyl]-3-butynyl | PubChem |

| CAS Number | 111518-94-6 | ChemFaces |

| Molecular Formula | C23H26O11 | ChemFaces, PubChem |

| Chemical Class | Norlignan Glucoside, Phenol | ChemFaces |

Table 2: Physicochemical Data of Nyasicoside

| Property | Value | Notes |

| Molecular Weight | 478.45 g/mol | Computed by PubChem 2.2 |

| Exact Mass | 478.14751164 Da | Computed by PubChem 2.2 |

| Physical Description | Powder | ChemFaces |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

| Boiling Point | 876.6 ± 65.0 °C | Predicted |

| Density | 1.68 ± 0.1 g/cm³ | Predicted |

| pKa | 9.15 ± 0.10 | Predicted |

| LogP | -0.83070 | Predicted |

| Hydrogen Bond Donors | 9 | Computed by Cactvs |

| Hydrogen Bond Acceptors | 11 | Computed by Cactvs |

| Rotatable Bond Count | 7 | Computed by Cactvs |

| Topological Polar Surface Area | 201 Ų | Computed by Cactvs |

Spectral Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are crucial for elucidating the complex structure of Nyasicoside. The proton signals would correspond to the aromatic protons of the dihydroxyphenyl groups, the protons of the pentynyl chain, and the protons of the glucose moiety. ¹³C-NMR would similarly show characteristic peaks for the aromatic carbons, the alkynyl carbons, and the carbons of the sugar unit. Specific chemical shift assignments would require detailed 2D-NMR experiments (e.g., COSY, HSQC, HMBC).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is commonly used for glycosides. In mass spectrometry, Nyasicoside would be expected to show a molecular ion peak corresponding to its molecular weight. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, typically involving the cleavage of the glycosidic bond to separate the aglycone from the sugar moiety, followed by further fragmentation of these components.[2][3] This fragmentation is essential for confirming the structure and identifying the compound in complex mixtures.[2][3]

-

Ultraviolet (UV) Spectroscopy : As a phenolic compound, Nyasicoside is expected to exhibit UV absorption maxima characteristic of its substituted aromatic rings.

Biological Activity

Nyasicoside, often as a component of extracts from Curculigo species, has been associated with several biological activities. The most prominently studied is its thrombolytic activity.

Thrombolytic Activity: Nyasicoside has been identified as a compound with promising thrombolytic (clot-dissolving) potential. In vitro studies on herbal extracts containing Nyasicoside have demonstrated significant clot lysis activity.[4] This effect is crucial for the treatment of thromboembolic diseases such as myocardial infarction, stroke, and pulmonary embolism.[5][6]

The general mechanism of thrombolytic agents involves the conversion of plasminogen to plasmin.[6][7] Plasmin is a serine protease that degrades the fibrin matrix of a thrombus, leading to its dissolution.[6][7] While the specific molecular interactions of Nyasicoside within this pathway have not been fully elucidated, its activity suggests it may act as a plasminogen activator or modulate the activity of other components in the fibrinolytic system.

Signaling Pathways and Workflows

While a specific signaling pathway for Nyasicoside is not yet detailed in the literature, its primary reported biological effect is thrombolysis. The following diagram illustrates the general fibrinolytic pathway, which is the target for thrombolytic agents.

Caption: General Fibrinolytic Pathway and the Potential Role of Nyasicoside.

The following diagram illustrates a typical workflow for the bioactivity-guided isolation of a natural product like Nyasicoside.

Caption: Workflow for Bioactivity-Guided Isolation of Nyasicoside.

Experimental Protocols

Protocol for Extraction and Isolation of Nyasicoside

This protocol is a generalized procedure based on standard methods for isolating glycosides from plant material.[8][9][10]

-

Preparation of Plant Material: The rhizomes of Curculigo species are collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered material is subjected to extraction, typically using a Soxhlet apparatus or maceration with a polar solvent like methanol or 70% ethanol.[11] The process is continued until the solvent runs clear, indicating exhaustive extraction.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Solvent Partitioning (Fractionation): The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). This separates compounds based on their solubility. Glycosides like Nyasicoside are typically enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).

-

Chromatographic Purification:

-

Column Chromatography: The active fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the components.[12]

-

Preparative TLC/HPLC: Fractions showing the presence of the target compound (monitored by TLC) are pooled and further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure Nyasicoside.[12]

-

-

Structural Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods such as MS, ¹H-NMR, and ¹³C-NMR.[9]

Protocol for In Vitro Thrombolytic Activity Assay

This protocol describes a widely accepted method for evaluating the clot-dissolving potential of a compound in vitro.[13][14]

-

Blood Sample Collection: Venous blood is drawn from healthy human volunteers (with informed consent and ethical approval). 500 µL of blood is transferred to pre-weighed microcentrifuge tubes.

-

Clot Formation: The tubes are incubated at 37°C for 45-90 minutes to allow for the formation of a blood clot.[13][14]

-

Serum Removal: After clot formation, the expressed serum is carefully removed without disturbing the clot.

-

Clot Weight Determination: The tubes containing the clots are weighed again to determine the initial weight of the clot (Clot Weight = Weight of tube with clot - Weight of empty tube).

-

Treatment:

-

To the clot-containing tubes, 100 µL of the test sample (Nyasicoside dissolved in a suitable solvent, e.g., water or PBS) is added.

-

A positive control is prepared by adding 100 µL of a standard thrombolytic agent (e.g., Streptokinase).[13]

-

A negative control is prepared by adding 100 µL of the solvent (e.g., distilled water or PBS).

-

-

Incubation: All tubes are incubated at 37°C for 90 minutes to allow for clot lysis.[13]

-

Quantification of Lysis: After incubation, the remaining fluid is carefully removed, and the tubes are weighed again to determine the final weight of the clot.

-

Calculation: The percentage of clot lysis is calculated using the following formula: % Clot Lysis = [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] x 100

Conclusion

Nyasicoside is a norlignan glucoside with well-defined physical and chemical properties. Its significant in vitro thrombolytic activity makes it a compound of interest for further investigation in the development of new therapeutic agents for thrombotic disorders. The protocols outlined in this guide provide a framework for its isolation from natural sources and the evaluation of its primary biological activity. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in vivo efficacy and safety profile.

References

- 1. Nyasicoside | C23H26O11 | CID 10648327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thrombolytic Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Thrombolytic (Fibrinolytic) Drugs [cvpharmacology.com]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. plantarchives.org [plantarchives.org]

- 9. pharmacy180.com [pharmacy180.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]

- 12. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an in vitro model to study clot lysis activity of thrombolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academicjournals.org [academicjournals.org]

An In-Depth Technical Guide to the Biological Activity Screening of Nyasicoside Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasicoside, a phenolic glycoside, has been identified as a constituent of several plant species with traditional medicinal uses, including those from the Curculigo, Acacia, and Dichrostachys genera. While comprehensive biological activity data for isolated Nyasicoside is not extensively available in current literature, extracts from plants containing this compound have demonstrated a range of promising pharmacological activities. This guide provides a technical framework for the biological activity screening of Nyasicoside-containing extracts, focusing on antimicrobial, anti-inflammatory, and antioxidant properties. The methodologies outlined herein are based on established protocols for natural product screening and are supplemented with available data from studies on relevant plant extracts.

Data Presentation: Biological Activities of Extracts from Nyasicoside-Containing Plants

The following tables summarize the reported biological activities of extracts from plants known to contain Nyasicoside. It is critical to note that these activities are attributed to the complex mixture of phytochemicals within the extracts and not solely to Nyasicoside. This data serves as a valuable reference for hypothesizing the potential bioactivities of Nyasicoside and for guiding the screening of its extracts.

Table 1: Antimicrobial Activity of Extracts from Nyasicoside-Containing Plants

| Plant Species | Extract Type | Test Organism | Activity Metric | Result |

| Dichrostachys cinerea | Methanol, Chloroform, Aqueous | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Antibacterial | Active |

| Dichrostachys cinerea | Terpenoids, Flavonoids, Steroids, Tannins | Staphylococcus aureus, Shigella flexneri | MIC | 2.0 µg/mL (S. aureus), 3.3 µg/mL (S. flexneri)[1] |

| Acacia sieberiana | Methanol (Stem Bark) | Escherichia coli, Helicobacter pylori, Shigella dysenteriae | MIC/MBC | 6.25 - 25 µg/mL |

Table 2: Anti-inflammatory Activity of Extracts from Nyasicoside-Containing Plants

| Plant Species | Extract Type | Model | Activity |

| Dichrostachys cinerea | Ethanol (Leaves, Bark, Roots) | Carrageenan-induced paw edema, Cotton pellet granuloma | Anti-inflammatory |

| Acacia sieberiana | Aqueous, Ethanol | Modulation of proinflammatory cytokines | Anti-inflammatory |

| Curculigo latifolia | Not specified | Not specified | Anti-inflammatory |

Table 3: Antioxidant Activity of Extracts from Nyasicoside-Containing Plants

| Plant Species | Extract Type | Assay | Activity |

| Dichrostachys cinerea | Ethanol (Fruit) | DPPH scavenging, Total Phenolic Content | Antioxidant |

| Curculigo latifolia | Ethanol, Ethyl Acetate (Roots, Stems, Leaves) | ABTS, DPPH, NO, TAC, Ferrozine | High antioxidant capacity |

| Acacia sieberiana | Methanol (Root Bark) | Modulation of oxidative stress biomarkers | Antioxidant |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the screening of Nyasicoside extracts.

General Extract Preparation

A standardized protocol for extract preparation is crucial for reproducible biological activity screening.

Antimicrobial Activity Screening

This method determines the lowest concentration of an extract that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a stock solution of the Nyasicoside extract in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the extract in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the extract that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening

This assay measures the ability of the extract to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

-

Prepare various concentrations of the Nyasicoside extract.

-

Mix the extract solutions with a sodium nitroprusside solution in a phosphate buffer (pH 7.4).

-

Incubate the mixture at 25°C for 150 minutes.

-

After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Allow the color to develop for 5-10 minutes.

-

Measure the absorbance of the chromophore formed at 546 nm using a spectrophotometer.

-

Ascorbic acid can be used as a positive control.

-

Calculate the percentage of nitric oxide scavenging activity.

Antioxidant Activity Screening

This is a common and rapid assay to assess the free radical scavenging ability of an extract.

Protocol:

-

Prepare different concentrations of the Nyasicoside extract in methanol.

-

Add a freshly prepared solution of DPPH in methanol to each concentration of the extract.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

A control solution consists of methanol and the DPPH solution.

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.

Signaling Pathways

While specific signaling pathways modulated by Nyasicoside are yet to be fully elucidated, studies on extracts from Curculigo latifolia suggest potential involvement in key metabolic and cellular pathways.

mTOR/AKT Signaling Pathway

Extracts of Curculigo latifolia have been shown to improve glucose uptake, potentially through the activation of the mTOR/AKT signaling pathway, which in turn can lead to the translocation of GLUT4.[2]

Conclusion

This technical guide provides a foundational framework for the systematic biological activity screening of Nyasicoside extracts. While direct experimental data on isolated Nyasicoside is limited, the documented activities of extracts from Nyasicoside-containing plants strongly suggest its potential as a source of bioactive compounds with antimicrobial, anti-inflammatory, and antioxidant properties. The detailed protocols and workflows presented herein offer a starting point for researchers to rigorously evaluate these potential activities and to contribute to a deeper understanding of the pharmacological profile of Nyasicoside. Further research, including bioassay-guided fractionation and isolation of Nyasicoside, is essential to definitively characterize its specific biological activities and mechanisms of action.

References

In Vitro Effects of Nyasicoside: A Review of Currently Available Data

Despite a comprehensive search of scientific literature and databases, there is currently a notable absence of publicly available information regarding the preliminary in vitro effects of Nyasicoside. This includes a lack of quantitative data, detailed experimental protocols, and elucidated signaling pathways.

While chemical and structural information for Nyasicoside is available, research detailing its biological activity in a laboratory setting appears to be unpublished or not yet conducted. Searches for "Nyasicoside in vitro effects," "Nyasicoside signaling pathway," "Nyasicoside experimental protocols," and "Nyasicoside quantitative data" did not yield any relevant studies that would allow for the creation of an in-depth technical guide as requested.

The primary information available for Nyasicoside is its chemical identity.

Chemical Properties of Nyasicoside

| Property | Value | Source |

| Molecular Formula | C23H26O11 | PubChem |

| Molecular Weight | 478.4 g/mol | PubChem |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(1R,2R)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

This lack of published research prevents the fulfillment of the core requirements for data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways.

It is possible that Nyasicoside is a recently discovered compound and research into its biological effects is ongoing but not yet in the public domain. Researchers, scientists, and drug development professionals interested in this compound may need to conduct their own preliminary in vitro studies to ascertain its biological activities.

As research on Nyasicoside becomes available, a technical guide detailing its in vitro effects, mechanisms of action, and potential therapeutic applications can be developed. At present, however, the scientific community awaits the first reports on the biological evaluation of this natural product.

Nyasicoside: A Norlignan Glucoside with Therapeutic Potential from Traditional Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nyasicoside, a norlignan glucoside primarily isolated from the rhizomes of Curculigo capitulata and other species of the Curculigo genus, is a natural compound with a history of use in traditional medicine.[1][2] Plants of the Curculigo genus have been utilized for centuries in traditional Chinese and Indian medicine to treat a variety of ailments, including impotence, arthritis, jaundice, and inflammatory conditions.[1][2] Modern phytochemical and pharmacological research has begun to validate these traditional uses, identifying a range of bioactive compounds, including Nyasicoside, and exploring their mechanisms of action. This guide provides a comprehensive overview of the current scientific understanding of Nyasicoside, focusing on its role in traditional medicine, its known pharmacological activities, and the underlying molecular pathways. It aims to serve as a resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Traditional Medicine Context

The genus Curculigo holds a significant place in various traditional medicinal systems, particularly in Asia and Africa. The rhizomes of these plants are the primary part used for their therapeutic properties.

Traditional Uses of Curculigo Species

The traditional applications of Curculigo species are diverse and highlight the broad-spectrum therapeutic potential recognized by traditional practitioners.

| Traditional Medicinal System | Ailments Treated with Curculigo Species | Plant Part Used |

| Traditional Chinese Medicine | Impotence, limb limpness, arthritis of the lumbar and knee joints, watery diarrhea, consumptive cough, kidney asthenia, spermatorrhea, hemorrhoids, asthma, jaundice, colic, gonorrhea.[1][2] | Rhizome |

| Traditional Indian Medicine (Ayurveda) | Impotence (as an aphrodisiac), immunomodulation, hemorrhoids, asthma, jaundice, diarrhea, colic, gonorrhea.[1] | Rhizome |

| Traditional Dai Medicine (China) | Urinary tract infection, acute renal pelvis and nephritis, nephritis-edema, cystitis, nephrolithiasis, hypertension, rheumatic arthritis.[1][2] | Rhizome |

| African Traditional Medicine | Gastrointestinal and heart diseases.[1] | Not specified |

Pharmacological Activities of Nyasicoside and Related Compounds

Scientific investigations into the constituents of Curculigo species have revealed a range of pharmacological activities, with Nyasicoside and related norlignans showing promise in several therapeutic areas.

Anti-Arrhythmic Activity

This model is a standard in vitro method for evaluating the anti-arrhythmic potential of test compounds. The general protocol is as follows:

-

Preparation of Atria: Guinea pigs are euthanized, and their hearts are rapidly excised. The left atrium is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Ringer-Locke or Krebs solution), maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[3]

-

Pacing: The atrium is stimulated with a constant electrical pulse at a rate slightly above its intrinsic rhythm to ensure a regular beat.[3]

-

Induction of Arrhythmia: Ouabain, a cardiac glycoside known to induce arrhythmias, is added to the organ bath at a specific concentration (e.g., 1.0 x 10⁻⁶ M).[3] This leads to a consistent and reproducible arrhythmic pattern.

-

Drug Administration: The test compound (e.g., Nyasicoside) is introduced into the bath before the addition of ouabain (to assess protective effects) or after arrhythmia has been established (to assess reversal effects).

-

Data Recording and Analysis: The atrial contractions and any irregularities in rhythm are recorded using a force transducer connected to a physiograph. The key parameters measured include the time to onset of arrhythmia, the duration of the arrhythmia, and the ability of the test compound to prevent or terminate the arrhythmia.[3][4]

Neuroprotective Effects of Norlignans from Curculigo capitulata

A recent study investigated the neuroprotective effects of several compounds isolated from C. capitulata, including norlignans structurally related to Nyasicoside, against glutamate-induced oxidative injury in human neuroblastoma SH-SY5Y cells. This provides valuable insight into a potential therapeutic application and the underlying mechanism of action.

The protective effects of the isolated compounds were quantified as the percentage of cell survival in the presence of glutamate-induced toxicity.

| Compound | Concentration (µM) | Protection Rate (%) |

| Compound 1 (Norlignan) | 5 - 40 | 29.4 - 52.8 |

| Compound 3 (Norlignan) | 5 - 40 | 29.4 - 52.8 |

| Compound 6 | 5 - 40 | 29.4 - 52.8 |

| Compound 8 | 5 - 40 | 29.4 - 52.8 |

| Compound 11 | 5 - 40 | 29.4 - 52.8 |

| Compound 17 | 5 - 40 | 29.4 - 52.8 |

| N-Acetylcysteine (Positive Control) | 50 | 31.3 |

| Data extracted from a study on norlignans and phenolics from Curculigo capitulata.[5][6] |

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of the test compounds for a specified duration.

-

Induction of Oxidative Injury: Glutamate is added to the cell culture medium to induce oxidative stress and cell death.

-

Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the MTT or CCK-8 assay. The absorbance is read using a microplate reader, and the protection rate is calculated relative to control and glutamate-treated cells.

-

Western Blot Analysis: To investigate the mechanism of action, protein expression levels of key signaling molecules (e.g., Nrf2, HO-1) are determined by Western blotting. Cells are lysed, and protein concentrations are determined. Proteins are then separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary and secondary antibodies. The protein bands are visualized and quantified.[5]

Signaling Pathways

The neuroprotective effects of the norlignans from Curculigo capitulata have been linked to the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.

The Nrf2/HO-1 Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and the production of protective enzymes.

Caption: The Nrf2/HO-1 signaling pathway activated by Nyasicoside-related compounds.

Experimental Workflow for Investigating Neuroprotection

The investigation of the neuroprotective effects of natural compounds like those from Curculigo capitulata follows a structured experimental workflow.

Caption: Experimental workflow for in vitro neuroprotection studies.

Future Directions

The existing research provides a strong foundation for the therapeutic potential of Nyasicoside and related compounds from Curculigo species. However, further research is necessary to fully elucidate their clinical utility. Key areas for future investigation include:

-

In-depth Mechanistic Studies: While the Nrf2/HO-1 pathway has been implicated, further studies are needed to understand the precise molecular targets of Nyasicoside and its effect on other relevant signaling pathways.

-

In Vivo Efficacy and Safety: The promising in vitro results for anti-arrhythmic and neuroprotective activities need to be validated in animal models to assess efficacy, pharmacokinetics, and potential toxicity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Nyasicoside analogues could lead to the identification of more potent and selective compounds with improved pharmacological properties.

-

Clinical Trials: Should in vivo studies prove successful, well-designed clinical trials will be essential to determine the therapeutic efficacy and safety of Nyasicoside or its derivatives in humans.

Conclusion

Nyasicoside, a natural product with deep roots in traditional medicine, is emerging as a compound of significant scientific interest. The pharmacological data, particularly concerning its potential anti-arrhythmic and neuroprotective effects, underscore the value of ethnobotanical knowledge in modern drug discovery. The elucidation of its activity through pathways like Nrf2/HO-1 provides a clear direction for further research. This guide has synthesized the current knowledge on Nyasicoside, offering a technical resource to facilitate the continued exploration and development of this promising natural compound for therapeutic applications.

References

- 1. dovepress.com [dovepress.com]

- 2. Effect of Lamotrigine on Ouabain-Induced Arrhythmia in Isolated Atria of Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolated paced guinea pig left atrium: a new ouabain-induced arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of sertraline on ouabain-induced arrhythmia in isolated guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Nyasicoside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting Nyasicoside from plant materials, with a focus on species from the Curculigo genus. The protocols outlined below are based on established techniques for the extraction of phenolic glycosides and related compounds from relevant plant sources.

Introduction to Nyasicoside

Nyasicoside is a phenolic glycoside that has been identified in several plant species, most notably within the Curculigo genus. Phenolic glycosides as a class of compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, which can include antioxidant, anti-inflammatory, and antimicrobial properties. While research specifically on Nyasicoside is ongoing, its chemical structure suggests potential for various therapeutic applications. The effective extraction and isolation of Nyasicoside are critical first steps for further pharmacological investigation and drug development.

Plant Sources:

Nyasicoside has been reliably identified in the following plant species:

-

Curculigo recurvata [4]

-

Curculigo orchioides (contains other phenolic glycosides, suggesting it may also be a source)[5][6]

The rhizomes of these plants are typically the primary source for the extraction of Nyasicoside and related phenolic compounds.[5][7][8]

Extraction Methodologies

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of Nyasicoside. Based on the extraction of similar phenolic glycosides from Curculigo species, maceration and ultrasound-assisted extraction (UAE) are recommended.

Maceration

Maceration is a simple and widely used technique for the extraction of plant materials. It involves soaking the plant material in a solvent for a specified period, allowing the soluble compounds to diffuse into the solvent.

Protocol for Maceration:

-

Plant Material Preparation:

-

Obtain fresh rhizomes of Curculigo latifolia or Curculigo recurvata.

-

Clean the rhizomes thoroughly to remove any soil and debris.

-

Slice the rhizomes into thin pieces and dry them in a well-ventilated oven at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.

-

Grind the dried rhizomes into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Place the powdered plant material in a suitable glass container with a lid.

-

Add the extraction solvent at a solid-to-solvent ratio of 1:10 to 1:20 (w/v). Based on studies on related compounds in Curculigo, 80% ethanol is a highly effective solvent for extracting phenolic glycosides.[5][8] Other solvents can be used for comparative analysis (see Table 1).

-

Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

-

-

Filtration and Concentration:

-

After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and improving extraction efficiency. This method can significantly reduce extraction time and solvent consumption.

Protocol for Ultrasound-Assisted Extraction:

-

Plant Material Preparation:

-

Prepare the dried and powdered rhizomes as described in the maceration protocol.

-

-

Extraction:

-

Place the powdered plant material in a suitable vessel.

-

Add the extraction solvent (e.g., 80% ethanol) at a solid-to-solvent ratio of 1:20 (w/v).

-

Place the vessel in an ultrasonic bath.

-

Perform the extraction for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

-

Filtration and Concentration:

-

Filter the extract as described in the maceration protocol.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

Quantitative Data Summary

| Plant Species | Extraction Method | Solvent | Total Phenolic Content (mg GAE/g DW) | Reference |

| Curculigo orchioides | Maceration | 80% Ethanol | 23.58 | [8] |

| Curculigo orchioides | Maceration | Water | ~18 | [8] |

| Curculigo orchioides | Maceration | 96% Ethanol | ~15 | [8] |

| Curculigo orchioides | Maceration | Acetone | ~14 | [8] |

| Curculigo orchioides | Maceration | Ethyl Acetate | ~8 | [8] |

GAE: Gallic Acid Equivalents; DW: Dry Weight.

Purification Protocol

The crude extract obtained from the initial extraction contains a mixture of compounds. Column chromatography is a standard and effective method for the purification of Nyasicoside from this mixture. A two-step process using silica gel followed by Sephadex LH-20 is recommended.

Silica Gel Column Chromatography

Silica gel chromatography separates compounds based on their polarity.

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Pour the slurry into a glass column and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution). A common solvent system for phenolic glycosides is a gradient of chloroform-methanol or ethyl acetate-methanol .

-

Start with 100% chloroform or ethyl acetate and gradually increase the percentage of methanol.

-

Collect fractions of the eluate in separate tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with a suitable staining reagent.

-

Combine the fractions that show a similar profile and contain the compound of interest.

-

Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a size-exclusion chromatography resin that separates molecules based on their size. It is particularly useful for the purification of phenolic compounds.[9][10][11][12]

Protocol:

-

Column Packing:

-

Swell the Sephadex LH-20 resin in the chosen eluent (e.g., methanol or ethanol) for several hours.

-

Pack the swollen resin into a glass column.

-

-

Sample Loading:

-

Dissolve the partially purified fractions from the silica gel column in a small volume of the eluent.

-

Carefully load the sample onto the top of the Sephadex LH-20 column.

-

-

Elution:

-

Elute the column with the same solvent used for swelling and sample dissolution (isocratic elution). Methanol is a commonly used and effective eluent for separating flavonoids and phenolic glycosides using Sephadex LH-20.[9]

-

Collect fractions and monitor using TLC as described previously.

-

-

Final Concentration:

-

Combine the pure fractions containing Nyasicoside and evaporate the solvent to obtain the purified compound.

-

Visualization of Workflows and Pathways

Experimental Workflow for Nyasicoside Extraction and Purification

References

- 1. researchgate.net [researchgate.net]

- 2. A review on the phytochemistry and biological... | F1000Research [f1000research.com]

- 3. A review on the phytochemistry and biological activities of Curculigo latifolia Dryand ex. W.Aiton [ouci.dntb.gov.ua]

- 4. Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenolic glycosides from Curculigo orchioides Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. mdpi.com [mdpi.com]

- 9. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prep-hplc.com [prep-hplc.com]

- 11. cytivalifesciences.com [cytivalifesciences.com]

- 12. researchgate.net [researchgate.net]

Application Note: Quantification of Nyasicoside using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasicoside, a phenolic glycoside found in plants of the Curculigo genus, such as Curculigo latifolia, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and precise quantification of Nyasicoside in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Nyasicoside.

Principle

This method utilizes reverse-phase HPLC to separate Nyasicoside from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of acetonitrile and water, with a small percentage of formic acid to improve peak shape and resolution. The quantification is performed by detecting the UV absorbance of Nyasicoside at a specified wavelength and comparing the peak area to a standard calibration curve. Based on the analysis of phenolic glycosides and related compounds in Curculigo latifolia, a detection wavelength of 254 nm is recommended for optimal sensitivity.[1][2]

Experimental

Instrumentation and Materials

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Nyasicoside reference standard (purity ≥98%)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

0.45 µm syringe filters

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-40% B over 20 min, 40-90% B over 5 min, hold at 90% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 1: HPLC-UV Chromatographic Conditions for Nyasicoside Quantification

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nyasicoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Curculigo latifolia rhizomes)

-

Extraction:

-

Grind dried rhizomes of Curculigo latifolia into a fine powder.

-

Accurately weigh 1 g of the powdered sample and place it in a flask.

-

Add 20 mL of 80% methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine all the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Solution:

-

Reconstitute the dried extract with 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in Table 2.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.999 |

| Precision (RSD%) | Intra-day and Inter-day RSD < 2% |

| Accuracy (% Recovery) | 98-102% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

Table 2: Method Validation Parameters

Quantification

-

Construct a calibration curve by plotting the peak area of the Nyasicoside standard solutions against their corresponding concentrations.

-

Inject the prepared sample solution into the HPLC system.

-

Identify the Nyasicoside peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the concentration of Nyasicoside in the sample using the regression equation from the calibration curve.

Visualizations

Caption: Experimental workflow for Nyasicoside quantification.

References

Application Note: High-Throughput LC-MS/MS Assay for the Quantification of Nyasicoside and its Metabolites in Preclinical Species

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Nyasicoside, a novel saponin, and its putative metabolites in plasma samples. The described workflow is suitable for preclinical pharmacokinetic and metabolism studies. The protocol outlines a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, enabling high-throughput analysis. This method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for regulated bioanalysis.

Introduction

Nyasicoside is a novel triterpenoid saponin with potential therapeutic applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a drug candidate. LC-MS/MS is a powerful technique for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.[1] This application note provides a detailed protocol for the extraction and quantification of Nyasicoside and its hypothetical metabolites, M1 (hydroxylated) and M2 (glucuronidated), in plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was optimized for the extraction of Nyasicoside and its metabolites from plasma.[2]

Protocol: Plasma Protein Precipitation

-

To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., a structurally similar saponin like Astragaloside IV[1]).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-